

Precision Isolation and Purification of Furosemide Synthesis Intermediates

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Compound of Interest

Compound Name:	2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
CAS No.:	716360-56-4
Cat. No.:	B1460912

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Methodology for the 2,4-Dichlorobenzoic Acid Pathway

Abstract & Scope

This technical guide details the isolation protocols for the critical intermediates in the industrial synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid). Focusing on the "Hoechst Route" (via 2,4-dichlorobenzoic acid), this document provides step-by-step procedures for maximizing yield and purity while minimizing the carryover of critical impurities defined by ICH Q3A(R2) and European Pharmacopoeia (EP) standards.

Target Audience: Process Chemists, API Manufacturing Leads, and QC Analysts.

Synthetic Pathway Overview

The synthesis of Furosemide relies on the sequential functionalization of the benzene ring followed by a nucleophilic aromatic substitution. The purity of the final API is strictly dependent on the isolation quality of Intermediate 2 (the sulfonamide scaffold).

Core Reaction Sequence:

- Chlorosulfonation: 2,4-Dichlorobenzoic acid

2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate 1).

- Amidation: Intermediate 1

2,4-Dichloro-5-sulfamoylbenzoic acid (Intermediate 2).[1]

- Substitution: Intermediate 2 + Furfurylamine

Furosemide (API).



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Figure 1: Critical Control Points in Furosemide Synthesis. Intermediate 2 is the primary purification gate.

Module 1: The Sulfonamide Scaffold

Target: Isolation of 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3][4] Criticality: This step removes the 2,4-dichlorobenzoic acid starting material and hydrolysis byproducts.

3.1 Mechanistic Insight

The chlorosulfonation is reversible and moisture-sensitive. The subsequent amidation is exothermic. The isolation strategy exploits the acidity difference between the sulfonamide (

) and the carboxylic acid (

). By converting the mixture to a soluble ammonium salt and then selectively precipitating the acid, we remove non-acidic impurities.

3.2 Experimental Protocol

Step 1: Quench & Amidation[3]

- Cool the chlorosulfonation reaction mixture (containing Intermediate 1) to ambient temperature.

- Safety Critical: Slowly pour the reaction mass onto crushed ice to quench excess chlorosulfonic acid. Maintain temperature

to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
- Filter the precipitated Intermediate 1 (wet cake). Note: Isolation here is optional but recommended for high-purity grades.
- Add the wet cake to 25% aqueous ammonia (excess) at

. Stir for 2 hours.
 - Observation: The solid dissolves as the ammonium salt forms.

Step 2: Isolation of Intermediate 2

- Clarification: Add activated carbon (5% w/w) to the ammoniacal solution. Stir for 30 mins and filter through Celite to remove tarry byproducts.
- Precipitation: Cool the filtrate to

.
- Slowly add 30% Sulfuric Acid or Hydrochloric Acid while stirring.
- Endpoint: Adjust pH to 1.0 – 2.0.
 - Why? The sulfonamide moiety is weakly acidic but stable. Strong acidification ensures complete protonation of the carboxylate, forcing precipitation.
- Filtration: Filter the white precipitate. Wash with cold water until the filtrate is neutral (removes inorganic salts).
- Drying: Dry at

to constant weight.

Quality Check: Melting Point should be

(Decomposition).

Module 2: The API Coupling & Purification

Target: Isolation of Furosemide from excess Furfurylamine. Criticality: Furfurylamine is prone to polymerization (browning). The isolation must separate the API from these colored polymers and unreacted Intermediate 2.

4.1 Mechanistic Insight

Furosemide is an amphoteric molecule but predominantly acidic due to the carboxylic acid and the electron-withdrawing sulfonamide group. The secondary amine (aniline derivative) is weakly basic.

- High pH (>9): Soluble (Dianion:

and

).
- Low pH (<2): Soluble (Protonated amine).
- Isoelectric Region (pH 3-5): Least soluble (Precipitation zone).

4.2 Experimental Protocol

Step 1: Reaction Workup

- Reaction mixture (Intermediate 2 + Excess Furfurylamine, heated to

) is a dark brown melt.
- Cool to

.
- Add Sodium Bicarbonate solution (1M) or dilute NaOH.
 - Goal: Dissolve Furosemide as the sodium salt.[5]
 - Control: pH should be

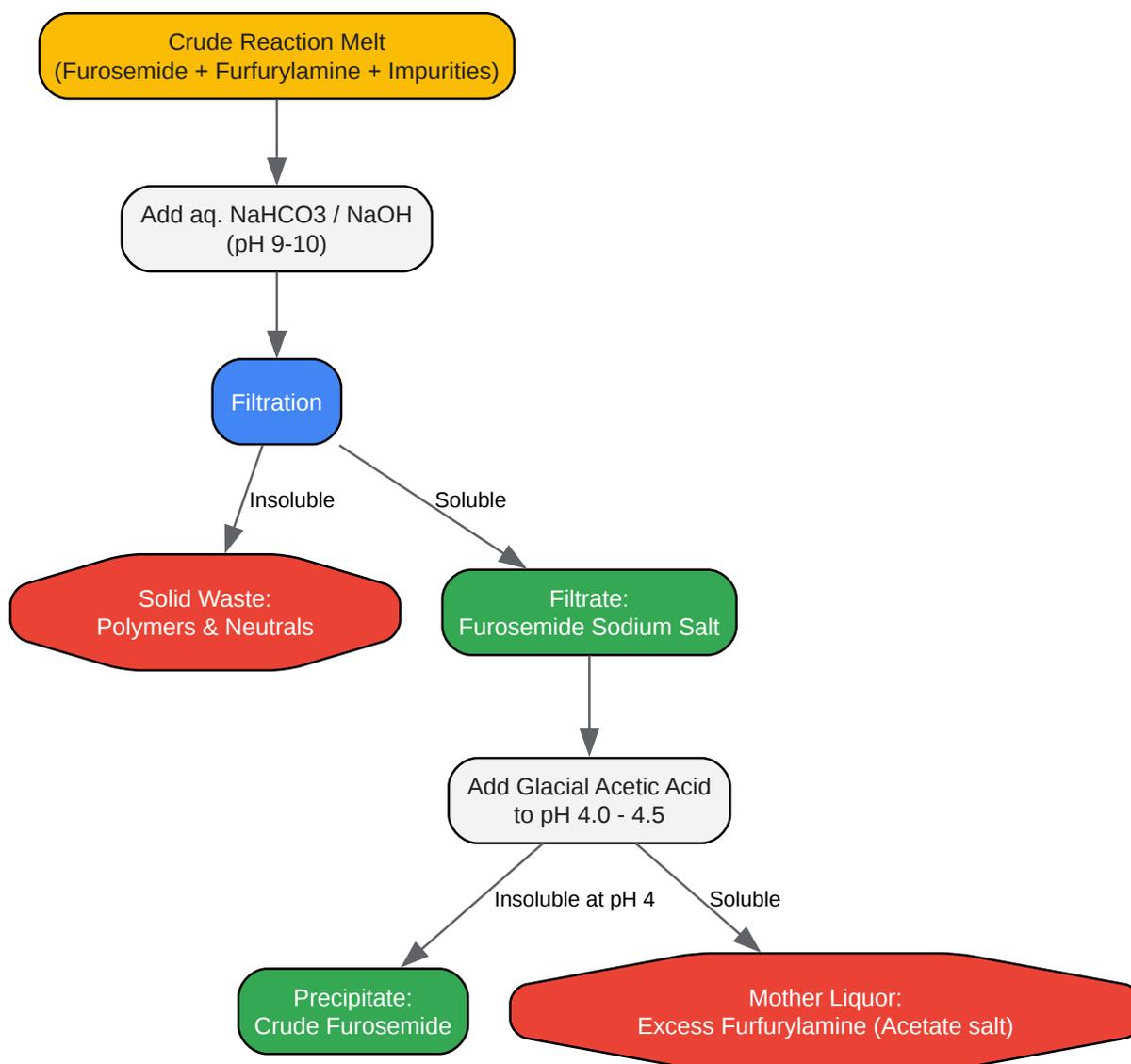
- Filtration: Filter the warm solution.
 - Removal: Unreacted neutral impurities and insoluble polymers remain on the filter.

Step 2: Controlled Precipitation (The "pH Swing")

- Transfer filtrate to a crystallization vessel.
- Add Glacial Acetic Acid dropwise at room temperature.
- Critical Endpoint: Adjust pH to 4.0 – 4.5.
 - Why? At pH 4, Furosemide exists as the free acid and precipitates.
 - Avoid: Do not go to pH < 3, or the amine moiety may protonate, increasing solubility and loss of yield.
- Stir for 1 hour to age the crystals.
- Filter and wash with water.[6]

Step 3: Recrystallization (Polishing)

- Dissolve crude wet cake in boiling Ethanol/Water (2:1).
- Add activated charcoal, stir 15 mins, filter hot.
- Cool slowly to
- Filter pure Furosemide.[7]



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Figure 2: Separation Logic based on pH-dependent solubility profiles.

Impurity Profile & Removal Matrix

The following table summarizes how the described protocols specifically target known EP impurities.

Impurity (EP/BP)	Chemical Nature	Origin	Removal Step
Impurity A	2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid	Regioisomer (Reaction at C2 instead of C4)	Recrystallization: Isomer A has different solubility in EtOH/Water.
Impurity B	2,4-dichloro-5-sulfamoylbenzoic acid	Unreacted Intermediate 2	pH 9 Filtration: Less soluble in mild base than Furosemide; also removed during EtOH recrystallization.
Impurity C	2-amino-4-chloro-5-sulfamoylbenzoic acid	Hydrolysis of Furosemide (Loss of furan ring)	pH 4 Precipitation: Remains soluble in the acidic mother liquor.
Impurity G	Decarboxylated / Disubstituted species	High Temp side reaction	Activated Carbon: High molecular weight species adsorb to carbon during clarification.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield at Step 2	pH overshoot (< 3. [6] [8] [10]) during acidification. [3] [6] [8] [9]	Back-adjust pH to 4.0-4.5 using dilute NaOH.
Product is Brown/Black	Oxidation of furfurylamine.	Ensure inert atmosphere () during coupling. Increase activated carbon load.
Melting Point < 206°C	Wet product or Impurity B carryover.	Dry thoroughly at 105°C. Perform second recrystallization from EtOH.

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